molecular formula C11H15N3OS2 B1599739 5-(((5-(tert-Butyl)oxazol-2-yl)methyl)thio)thiazol-2-amine CAS No. 224436-97-9

5-(((5-(tert-Butyl)oxazol-2-yl)methyl)thio)thiazol-2-amine

Cat. No.: B1599739
CAS No.: 224436-97-9
M. Wt: 269.4 g/mol
InChI Key: UNUCZJRZFFSFFA-UHFFFAOYSA-N
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Description

5-(((5-(tert-Butyl)oxazol-2-yl)methyl)thio)thiazol-2-amine is a chemical compound with the molecular formula C11H15N3OS2. It is known for its unique structure, which includes both oxazole and thiazole rings.

Scientific Research Applications

5-(((5-(tert-Butyl)oxazol-2-yl)methyl)thio)thiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((5-(tert-Butyl)oxazol-2-yl)methyl)thio)thiazol-2-amine typically involves the reaction of 5-(tert-butyl)oxazole-2-carbaldehyde with thioamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(((5-(tert-Butyl)oxazol-2-yl)methyl)thio)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(((5-(tert-Butyl)oxazol-2-yl)methyl)thio)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of oxazole and thiazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS2/c1-11(2,3)7-4-13-8(15-7)6-16-9-5-14-10(12)17-9/h4-5H,6H2,1-3H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUCZJRZFFSFFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453973
Record name 5-{[(5-tert-Butyl-1,3-oxazol-2-yl)methyl]sulfanyl}-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224436-97-9
Record name 5-{[(5-tert-Butyl-1,3-oxazol-2-yl)methyl]sulfanyl}-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(((5-(tert-Butyl)oxazol-2-yl)methyl)thio)thiazol-2-amine
Reactant of Route 2
5-(((5-(tert-Butyl)oxazol-2-yl)methyl)thio)thiazol-2-amine
Reactant of Route 3
5-(((5-(tert-Butyl)oxazol-2-yl)methyl)thio)thiazol-2-amine
Reactant of Route 4
5-(((5-(tert-Butyl)oxazol-2-yl)methyl)thio)thiazol-2-amine
Reactant of Route 5
5-(((5-(tert-Butyl)oxazol-2-yl)methyl)thio)thiazol-2-amine
Reactant of Route 6
5-(((5-(tert-Butyl)oxazol-2-yl)methyl)thio)thiazol-2-amine

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